N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
The compound features a benzo[d][1,3]dioxol-5-yl moiety linked to a 2-hydroxypropyl chain, which is further connected to a 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide group.
Synthetic routes for analogous compounds (e.g., sulfonamides and benzodioxole derivatives) often involve:
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-10-15(11(2)19(4)18-10)25(21,22)17-8-16(3,20)12-5-6-13-14(7-12)24-9-23-13/h5-7,17,20H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLZSFKXWHVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a benzo[d][1,3]dioxole moiety and a pyrazole ring, which are known to contribute to various pharmacological properties. This article provides an overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.41 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | 1396772-58-9 |
Pharmacological Profile
The biological activities of pyrazole derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects. Notably, compounds containing the pyrazole nucleus exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer activities.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures have shown up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, compounds synthesized from similar frameworks have shown effective inhibition against E. coli and S. aureus, indicating potential applications in treating bacterial infections .
The mechanism through which this compound exerts its biological effects may involve modulation of enzyme activity or interaction with specific receptors involved in inflammatory pathways. The sulfonamide group is particularly noted for its role in enhancing the bioactivity of the compound.
Study 1: Anti-inflammatory Effects
In a study by Selvam et al., novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro . This suggests that this compound may also possess similar therapeutic potential.
Study 2: Antimicrobial Efficacy
Burguete et al. reported on the synthesis of various pyrazole compounds and their antimicrobial activity against Klebsiella pneumonia and other strains. The findings revealed promising results with certain compounds showing high efficacy against these pathogens . This highlights the potential for this compound in developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares the benzo[d][1,3]dioxol-5-yl group with multiple analogs (Table 1). Key differences lie in the core scaffold and substituents :
Key Observations :
Spectral and Analytical Data
- 1H/13C NMR : Benzodioxole protons resonate at δ 6.7–7.1 ppm (aromatic) and δ 5.9–6.1 ppm (dioxole methylene) across analogs .
- MS Data : Molecular ion peaks confirm molecular weights within ±0.1 Da accuracy .
- Elemental Analysis : Halogenated compounds (e.g., bromo in ) show precise halogen content matching theoretical values.
Q & A
Q. What advanced DOE strategies are suitable for optimizing reaction conditions (e.g., temperature, catalyst loading)?
Q. How can in silico toxicology models guide the selection of safer derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
